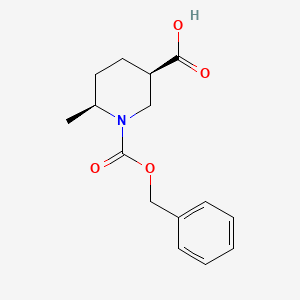

(3R,6S)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid

Description

(3R,6S)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid is a chiral piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom, a methyl substituent at position 6, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₅H₁₉NO₄, with a molecular weight of 277.32 g/mol . The stereochemistry at positions 3 (R-configuration) and 6 (S-configuration) is critical for its reactivity and interactions in synthetic applications, particularly in peptide synthesis and medicinal chemistry. The compound is often used as a building block for constrained amino acid analogs or enzyme inhibitors due to its rigid piperidine scaffold and functional versatility .

Properties

IUPAC Name |

(3R,6S)-6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBWAWHXIPKUMC-WCQYABFASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001182362 | |

| Record name | 1-(Phenylmethyl) (3R,6S)-6-methyl-1,3-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001182362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227917-61-4 | |

| Record name | 1-(Phenylmethyl) (3R,6S)-6-methyl-1,3-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227917-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylmethyl) (3R,6S)-6-methyl-1,3-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001182362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable piperidine derivative.

Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is typically achieved using benzyl chloroformate in the presence of a base such as sodium carbonate.

Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a series of reactions, which may include oxidation and hydrolysis steps.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (3R,6S) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for deprotection.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(3R,6S)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.

Biological Studies: It is employed in studies investigating the biological activity of piperidine derivatives.

Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3R,6S)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric and Substitutional Variants

Table 1: Key Structural and Physicochemical Comparisons

Key Observations

Protecting Group Differences: The Cbz group in the target compound is stable under acidic conditions but cleaved via hydrogenolysis, whereas the Boc group in the phenyl-substituted analog (CAS 652971-20-5) is removed under mild acidic conditions (e.g., trifluoroacetic acid) . This distinction is pivotal in multi-step syntheses where orthogonal protection is required.

Substituent Effects: Replacing the 6-methyl group with a trifluoromethyl (CF₃) group (CAS 1419223-39-4) increases lipophilicity (logP ~2.5 vs. The 4-phenyl substituent in CAS 652971-20-5 introduces steric bulk, which may hinder ring puckering and alter binding affinity in enzyme-inhibitor complexes .

Stereochemical Impact :

- The cis configuration in the trifluoromethyl analog (CAS 1419223-39-4) results in a planar arrangement of the Cbz and CF₃ groups, contrasting with the trans configuration in the target compound. This affects diastereoselectivity in subsequent reactions .

Heterocyclic Modifications :

- The pyrazine-substituted derivative (CAS 930111-02-7) exhibits a higher melting point (185–186.5°C) compared to the target compound (~150°C estimated), suggesting stronger crystal lattice interactions due to the aromatic pyrazine ring .

Biological Activity

(3R,6S)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid is a chiral piperidine derivative with significant potential in medicinal chemistry. Its structural features, including a benzyloxycarbonyl (Cbz) group and a carboxylic acid functional group, suggest various biological activities and applications. This article explores the compound's biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features two chiral centers at the 3 and 6 positions of the piperidine ring, which contribute to its stereochemical properties and potential interactions with biological targets.

Potential Therapeutic Effects

Research indicates that piperidine derivatives can exhibit various biological activities, including:

In silico studies have suggested that this compound may interact favorably with certain biological macromolecules, indicating promising therapeutic avenues .

The mechanism of action for this compound likely involves its ability to form hydrogen bonds and ionic interactions through its carboxylic acid group. The benzyloxycarbonyl group serves as a protecting group, allowing selective reactions at other functional sites. This dual functionality enhances its reactivity and binding properties with biological targets .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Protection of the Amino Group : The amino group is protected using benzyl chloroformate in the presence of a base like sodium carbonate.

- Introduction of the Carboxylic Acid Group : This is achieved through oxidation and hydrolysis reactions.

- Chiral Resolution : The final step involves resolving the racemic mixture to isolate the desired enantiomer .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 2-Methylpiperidine | Lacks benzyloxy group | Moderate antibacterial | Simpler structure |

| 4-Piperidone | Ketone instead of carboxylic acid | Antidepressant effects | Different functional groups |

| N-Boc-piperidine | Boc protection on nitrogen | Used in peptide synthesis | Different protecting group |

This comparison highlights how variations in functional groups and stereochemistry can lead to differing biological activities and applications .

Case Studies

While specific case studies focusing solely on this compound are scarce, related piperidine compounds have been documented in various therapeutic contexts:

- CNS Disorders : Piperidine derivatives have been explored for their neuroprotective effects in models of neurodegeneration.

- Antimicrobial Research : Studies have shown that modifications in piperidine structures can enhance their antimicrobial efficacy against resistant strains.

These insights suggest that further research into this compound could yield valuable data on its potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for (3R,6S)-1-((Benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid, and how is stereochemical fidelity maintained?

The synthesis of this chiral piperidine derivative typically involves:

- Protection of the piperidine nitrogen using benzyloxycarbonyl (Cbz) groups, as seen in analogous piperidine-carboxylate syntheses .

- Stereoselective introduction of the 6-methyl group , potentially via asymmetric alkylation or enzymatic resolution. For example, tert-butyldimethylsilyl (TBS) protection of hydroxyl groups in related compounds ensures regiochemical control during functionalization .

- Final deprotection and purification under mild conditions (e.g., potassium carbonate in methanol) to prevent racemization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to verify stereochemistry and substituent positions .

- High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection to assess purity (>95% as per typical standards for research-grade compounds) .

- Infrared (IR) spectroscopy to confirm carbonyl (C=O) and carboxylic acid (COOH) functional groups .

Q. What are the recommended storage conditions to ensure compound stability?

- Store in sealed, moisture-proof containers under inert gas (e.g., argon) at -20°C to minimize hydrolysis of the Cbz group .

- Avoid prolonged exposure to light or heat, as piperidine derivatives are prone to oxidative degradation .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously assessed for this chiral compound?

- Chiral HPLC or supercritical fluid chromatography (SFC) using polysaccharide-based columns (e.g., Chiralpak® AD-H) to resolve enantiomers .

- Optical rotation measurements compared to literature values for the (3R,6S) configuration .

- X-ray crystallography of a crystalline derivative (e.g., a salt or co-crystal) to confirm absolute stereochemistry .

Q. What strategies prevent racemization during synthetic steps involving the piperidine ring?

- Use low-temperature reactions (<0°C) during nucleophilic substitutions or acylations .

- Employ sterically hindered bases (e.g., DIPEA) to minimize epimerization at the 3-carboxylic acid position .

- Avoid strongly acidic/basic conditions that may protonate the piperidine nitrogen, leading to ring-opening .

Q. How might computational modeling guide the optimization of this compound’s reactivity or solubility?

- Density Functional Theory (DFT) calculations to predict pKa values of the carboxylic acid and Cbz-protected amine, informing pH-dependent solubility .

- Molecular dynamics simulations to assess conformational flexibility of the piperidine ring in aqueous vs. organic solvents .

Q. What in vitro assays are suitable for probing biological activity, given structural analogs’ reported effects?

- Autophagy induction assays (e.g., LC3-II Western blotting), as structurally related Cbz-piperidine compounds show mTOR pathway modulation .

- Kinase inhibition profiling against targets like PI3K or MAPK, leveraging the compound’s carboxylic acid moiety for active-site binding .

- Cytotoxicity screening in cancer cell lines (e.g., prostate or breast cancer) using MTT or ATP-based viability assays .

Data Contradictions & Gaps

- Stereochemical stability : While reports successful retention of configuration during TBS deprotection, other studies on piperidine derivatives note partial racemization under basic conditions . Researchers should validate enantiopurity post-synthesis.

- Biological activity : No direct evidence links this compound to anticancer or antimicrobial effects. Proposed assays (Question 7) are extrapolated from analogs , requiring empirical validation.

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.